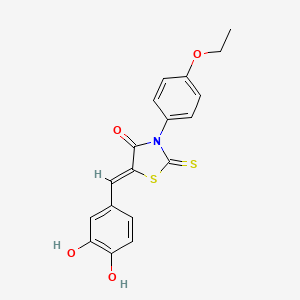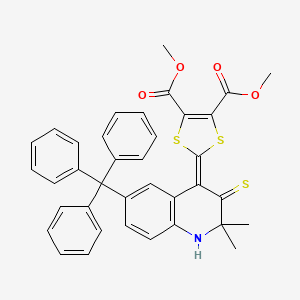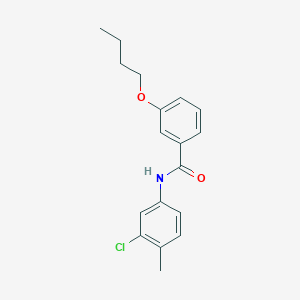![molecular formula C21H20ClNO2 B4934519 N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4934519.png)
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide, also known as Triclabendazole, is a chemical compound that is commonly used as an anthelmintic drug. It is mainly used to treat fascioliasis, a parasitic infection caused by liver flukes. Fascioliasis is a disease that affects both humans and animals, and it is prevalent in many parts of the world.
Mecanismo De Acción
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole works by disrupting the metabolism of the liver flukes, ultimately leading to their death. It does this by inhibiting the enzyme, fumarate reductase, which is essential for the survival of the parasites.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole has been shown to have minimal toxicity in humans and animals. It is rapidly metabolized in the liver and excreted in the urine. However, in some rare cases, it has been associated with adverse effects such as nausea, vomiting, and abdominal pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole is a highly potent drug that is effective against a wide range of parasitic infections. However, its use in laboratory experiments is limited due to its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There is ongoing research to develop new and more effective drugs for the treatment of parasitic infections. One area of focus is the development of drugs that target multiple parasites, as many parasitic infections are caused by more than one species of parasite. Additionally, there is ongoing research to develop drugs that are less toxic and have fewer adverse effects than current treatments.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole is a complex process that involves several steps. The first step involves the reaction between 4-chlorobenzyl chloride and 2-hydroxy-1-naphthaldehyde to form the intermediate compound, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]formamide. The second step involves the reaction between the intermediate compound and butylamine to form the final product, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole has been extensively studied for its efficacy in treating fascioliasis. It has been shown to be highly effective in killing liver flukes, the parasites responsible for the disease. Additionally, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole has been studied for its potential in treating other parasitic infections, such as schistosomiasis and echinococcosis.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-2-5-19(25)23-21(15-8-11-16(22)12-9-15)20-17-7-4-3-6-14(17)10-13-18(20)24/h3-4,6-13,21,24H,2,5H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSLLBGZNQWPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)



![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4934467.png)

![diethyl [3-(2-nitrophenoxy)propyl]malonate](/img/structure/B4934490.png)
![5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B4934500.png)

![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B4934512.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4934527.png)
![3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4934528.png)
